molecular formula C10H18ClN B2947105 Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride CAS No. 2470440-82-3

Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride

Cat. No. B2947105
M. Wt: 187.71
InChI Key: XSESMUPXIZUEAX-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo.


Scientific Research Applications

Antitumor Activity

Dispiro compounds have shown promising results in antitumor activities. For example, certain dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones exhibited higher potency against HeLa (cervical) tumor cell lines than cisplatin, and others were more potent against HepG2 (liver) carcinoma cell lines compared to doxorubicin hydrochloride. These findings were supported by in vitro Sulfo-Rhodamine-B bio-assays, highlighting the potential of dispiro compounds in cancer treatment (Girgis et al., 2015).

Immunomodulatory Effects

Studies on azaspiranes, a class of immunomodulatory agents, revealed that certain spiro compounds, such as spirogermanium, possess antiarthritic and suppressor cell-inducing activities. Structure-activity relationship studies found that silicon and carbon analogues of spirogermanium retained both antiarthritic and immunosuppressive activities. This suggests potential therapeutic applications in autoimmune diseases and tissue transplantation (Badger et al., 1990).

Synthesis and Chemical Properties

Research on dispirooxindole derivatives, synthesized via 1,3-dipolar cycloaddition of azomethine ylides, has contributed to the understanding of their regioselectivities and yields. These studies provide insights into the chemical properties and potential applications of dispiro compounds in various fields (Xiao et al., 2013).

Antimicrobial and Antifungal Activity

A new class of spiro pyrrolidines has been screened for antibacterial and antifungal activity, showing effectiveness against ten human pathogenic bacteria and four dermatophytic fungi. This highlights the potential use of dispiro compounds in developing new antimicrobial and antifungal agents (Raj et al., 2003).

QSAR Analysis of Anti-oncological Activity

Quantitative structure-activity relationship (QSAR) studies on spiro-alkaloids have identified important parameters governing their antitumor properties. These studies help in understanding the relationship between chemical structure and biological activity, facilitating the design of more effective anticancer drugs (Girgis et al., 2015).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible improvements in its synthesis.


Remember, always handle chemicals safely, using appropriate personal protective equipment and following established safety protocols. If you’re unsure, consult a professional or refer to the Material Safety Data Sheet (MSDS) for the compound.


properties

IUPAC Name

dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-7-8-9(3-1-4-9)10(8)5-2-6-10;/h8H,1-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSESMUPXIZUEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C23CCC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride

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